

m-PEG6-acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *m-PEG6-acid*

Cat. No.: B609278

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Introduction

m-PEG6-acid, or methoxy-poly(ethylene glycol)6-acid, is a monodisperse polyethylene glycol (PEG) derivative that has become an indispensable tool in modern biomedical research and drug development.[1][2] Its structure consists of a methoxy group at one terminus, a six-unit polyethylene glycol spacer, and a terminal carboxylic acid group.[3][4] This heterobifunctional architecture provides a versatile platform for the covalent modification of a wide array of molecules, including proteins, peptides, nanoparticles, and small-molecule drugs.[2][5] The hydrophilic and flexible PEG chain enhances the solubility, stability, and pharmacokinetic profile of conjugated molecules, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing moieties.[3][6]

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with **m-PEG6-acid**, tailored for researchers, scientists, and drug development professionals.

Core Properties and Chemical Data

The well-defined structure of **m-PEG6-acid** is crucial for ensuring homogeneity in the final bioconjugate.[1] Its key chemical and physical properties are summarized below.

Property	Value	References
Chemical Formula	C14H28O8	[3][4]
Molecular Weight	324.4 g/mol	[3][7]
CAS Number	1347750-72-4	[3][4]
Appearance	Colorless oil	[4]
Purity	Typically >95%	[3][4]
Solubility	Soluble in water, DMSO, DMF, DCM, THF	[2][3]
Storage	-20°C, protect from light and moisture	[2][3]

Key Applications in Research

The unique properties of **m-PEG6-acid** make it a versatile linker for a variety of research applications, primarily centered around bioconjugation, drug delivery, and surface modification.

Bioconjugation and PEGylation

The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules.[6] The hydrophilic PEG chain of **m-PEG6-acid** can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[6][8]

The primary mode of conjugation for **m-PEG6-acid** involves the reaction of its terminal carboxylic acid group with primary amines, such as those found on the side chains of lysine residues in proteins.[3][9] This reaction is typically facilitated by carbodiimide chemistry, using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[9][10]

Drug Delivery Systems

m-PEG6-acid is frequently employed in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting

Chimeras (PROTACs).[1][11]

- Antibody-Drug Conjugates (ADCs): In ADCs, **m-PEG6-acid** can serve as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells.[11]
- Targeted Nanoparticles: The surface of nanoparticles, such as liposomes or polymeric nanoparticles, can be functionalized with **m-PEG6-acid**. Subsequent conjugation of targeting ligands (e.g., antibodies or peptides) to the PEG linker directs the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.[11][12]
- PROTACs: **m-PEG6-acid** can be used as a building block to synthesize the linker in PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][13] The PEG linker helps to improve the solubility and optimize the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[13]

Surface Modification

The modification of biomaterial and nanoparticle surfaces is critical for improving their biocompatibility and performance in biological systems.[12][14] **m-PEG6-acid** can be used to create a hydrophilic surface layer that reduces non-specific protein adsorption, a phenomenon known as biofouling.[14] This is particularly important for implants, biosensors, and diagnostic devices.[14][15] The carboxylic acid group allows for the covalent attachment of the PEG linker to amine-functionalized surfaces.[14]

Experimental Protocols

Detailed methodologies are essential for the successful application of **m-PEG6-acid** in research. The following are generalized protocols for common applications. Researchers should optimize reaction conditions for their specific molecules of interest.

Protocol 1: Activation of **m-PEG6-acid** and Conjugation to an Amine-Containing Molecule

This protocol describes the two-step process of activating the carboxylic acid group of **m-PEG6-acid** with EDC and NHS, followed by conjugation to a molecule containing a primary

amine.

Materials:

- **m-PEG6-acid**
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Conjugation Buffer: PBS (pH 7.2-8.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Quenching Buffer: 1 M Tris-HCl (pH 8.5) or 1 M hydroxylamine
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

- Preparation of Reactants:
 - Dissolve the amine-containing molecule in the Conjugation Buffer.
 - Dissolve **m-PEG6-acid** in the Activation Buffer or an appropriate organic solvent like DMF or DMSO.
 - Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or water immediately before use.
- Activation of **m-PEG6-acid**:
 - Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved **m-PEG6-acid**.

- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
This reaction forms a semi-stable, amine-reactive NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated **m-PEG6-acid** solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated PEG linker relative to the amine-containing molecule is a common starting point.
 - Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer if necessary.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - (Optional) Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
 - Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate purification system.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the procedure for attaching **m-PEG6-acid** to the surface of nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

- Amine-functionalized nanoparticles
- **m-PEG6-acid**
- Activation Buffer: MES buffer (pH 6.0)
- EDC and NHS

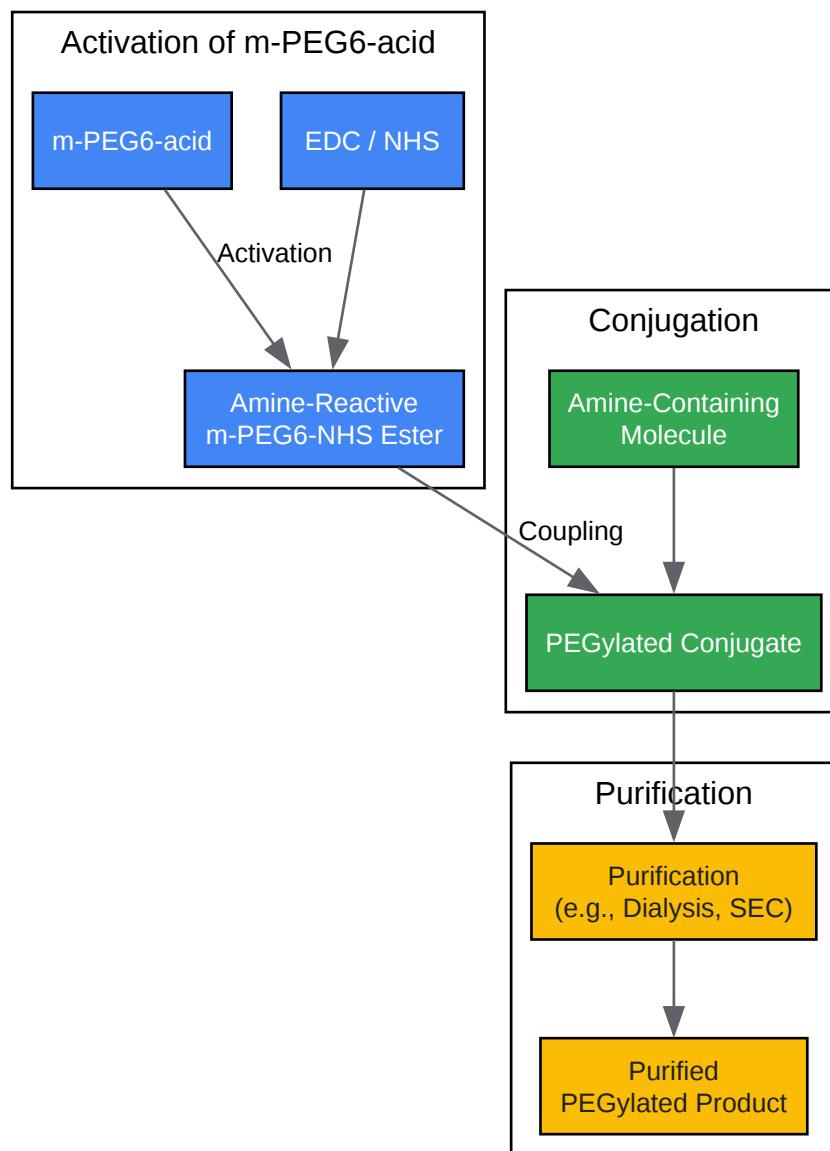
- Quenching Buffer: 1 M Ethanolamine (pH 8.5)
- Purification system (e.g., centrifugation, dialysis)

Procedure:

- Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer.
- Activation of **m-PEG6-acid**: In a separate tube, dissolve **m-PEG6-acid** in the Activation Buffer and activate it with EDC and NHS as described in Protocol 1, Step 2.
- Conjugation to Nanoparticles:
 - Add the activated **m-PEG6-acid** solution to the nanoparticle suspension. A 10- to 100-fold molar excess of the activated PEG linker relative to the estimated number of surface amine groups on the nanoparticles is recommended as a starting point.
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
- Quenching and Purification:
 - Add the Quenching Buffer to block any unreacted activated esters on the PEG linker that may not have attached to the nanoparticle surface.
 - Purify the PEGylated nanoparticles by repeated centrifugation and resuspension or by dialysis to remove excess reagents.

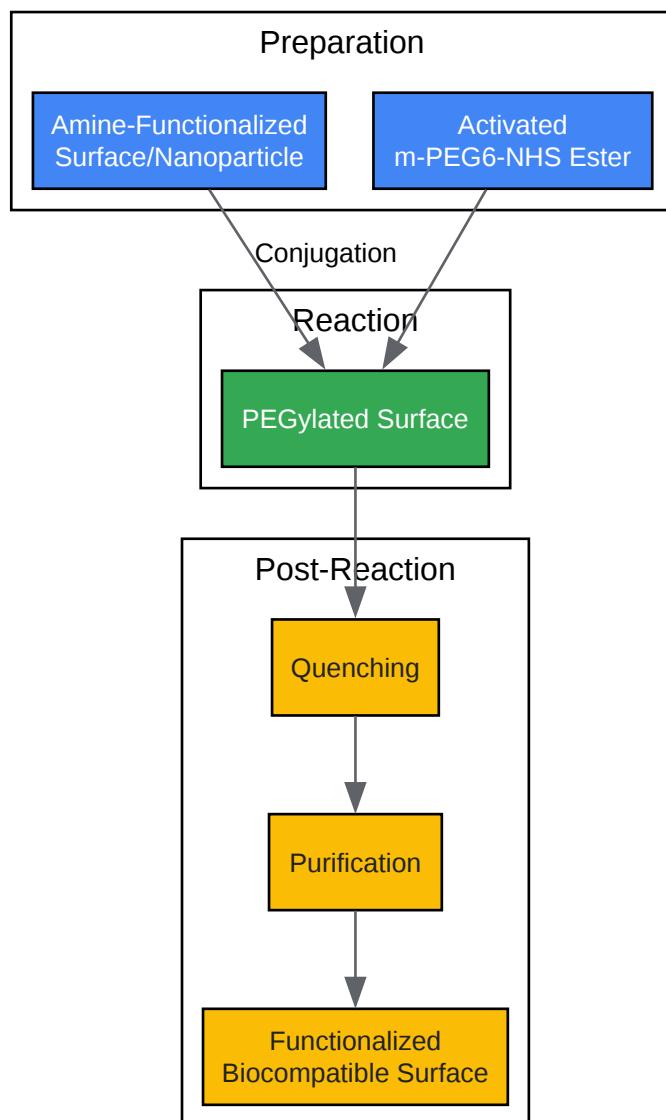
Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and logical relationships. The following diagrams were created using the Graphviz DOT language to depict key processes involving **m-PEG6-acid**.

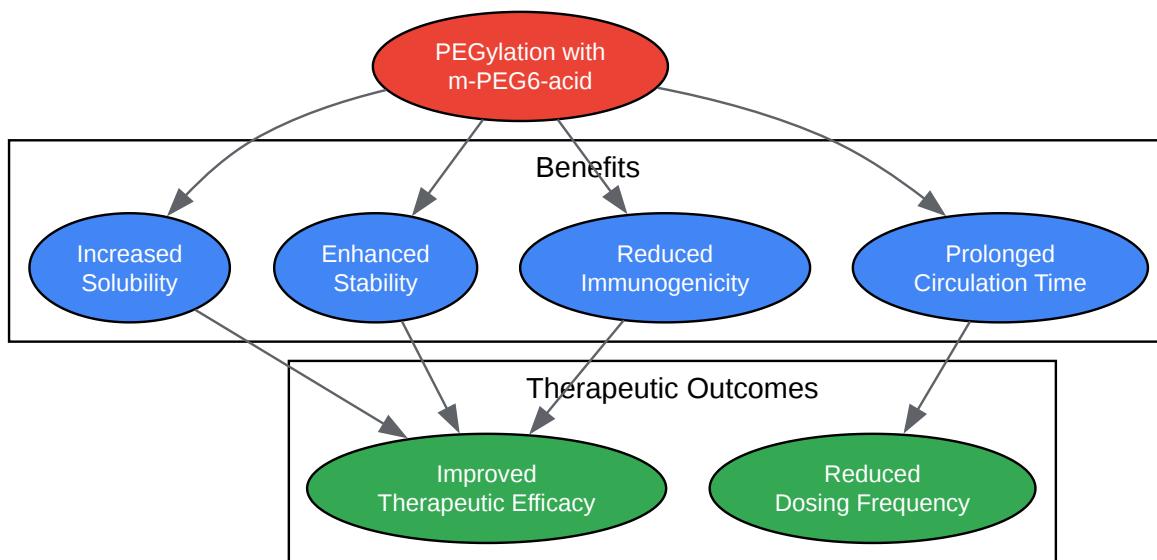


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Caption: Workflow for the conjugation of **m-PEG6-acid** to an amine-containing molecule.

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Caption: General workflow for the surface modification using **m-PEG6-acid**.



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Caption: Logical relationship of PEGylation benefits with **m-PEG6-acid**.

Conclusion

m-PEG6-acid is a high-purity, versatile linker that is integral to modern drug development and bioconjugation.^[1] Its well-defined structure and hydrophilic properties contribute to the improved solubility and pharmacokinetic profiles of the resulting conjugates.^{[1][2]} The terminal carboxylic acid provides a reliable handle for the efficient and covalent attachment to a wide range of molecules, making it an invaluable tool for researchers and scientists in the design and synthesis of targeted therapies, advanced biomaterials, and sophisticated diagnostic tools.^{[3][10]}

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References

- 1. benchchem.com [benchchem.com]

- 2. [benchchem.com](#) [benchchem.com]
- 3. m-PEG6-acid, 1347750-72-4 | [BroadPharm](#) [broadpharm.com]
- 4. m-PEG6-acid - Conju-Probe: Enable Bioconjugation [\[conju-probe.com\]](#)
- 5. M-PEG,methoxy PEG - High purity mPEG Linkers | [AxisPharm](#) [axispharm.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. m-PEG, monofunctional PEG linker, PEG reagent | [BroadPharm](#) [broadpharm.com]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. PEG acid, Acid linker, Amine PEG acid | [BroadPharm](#) [broadpharm.com]
- 11. [benchchem.com](#) [benchchem.com]
- 12. [benchchem.com](#) [benchchem.com]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [benchchem.com](#) [benchchem.com]
- 15. [benchchem.com](#) [benchchem.com]
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